
Cyclohexyl-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-(2-methylmorpholin-4-yl)methanone, also known as CXM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CXM is a synthetic compound that belongs to the class of morpholinones and is structurally similar to ketamine, a well-known anesthetic drug.
作用機序
Cyclohexyl-(2-methylmorpholin-4-yl)methanone acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a decrease in the excitability of neurons and a reduction in synaptic plasticity. Cyclohexyl-(2-methylmorpholin-4-yl)methanone also has a weak affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on the NMDA receptor and serotonin transporter, Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been found to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine. Cyclohexyl-(2-methylmorpholin-4-yl)methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
Cyclohexyl-(2-methylmorpholin-4-yl)methanone has several advantages as a pharmacological tool for scientific research. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. Cyclohexyl-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life, which allows for precise control of its effects in animal models.
However, there are also limitations to the use of Cyclohexyl-(2-methylmorpholin-4-yl)methanone in lab experiments. It has been shown to have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. Additionally, Cyclohexyl-(2-methylmorpholin-4-yl)methanone has a relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on Cyclohexyl-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of Cyclohexyl-(2-methylmorpholin-4-yl)methanone. Another potential direction is the investigation of Cyclohexyl-(2-methylmorpholin-4-yl)methanone's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research on the long-term effects of Cyclohexyl-(2-methylmorpholin-4-yl)methanone on synaptic plasticity and memory formation may have important implications for the development of new treatments for neurological disorders.
合成法
The synthesis of Cyclohexyl-(2-methylmorpholin-4-yl)methanone involves the reaction of cyclohexanone with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting Cyclohexyl-(2-methylmorpholin-4-yl)methanone is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Cyclohexyl-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Cyclohexyl-(2-methylmorpholin-4-yl)methanone has also been found to have analgesic, anxiolytic, and antidepressant effects in animal models.
特性
IUPAC Name |
cyclohexyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10-9-13(7-8-15-10)12(14)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIFRIXMDJNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
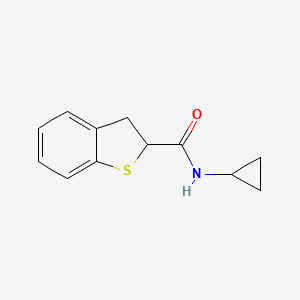
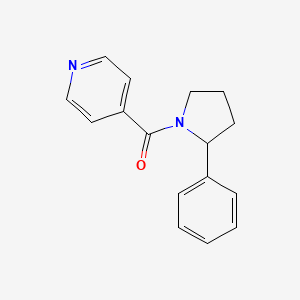
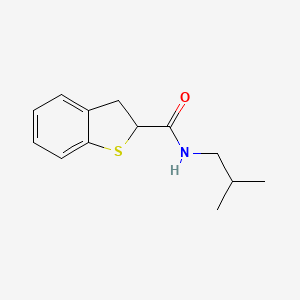
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
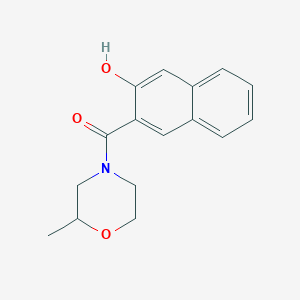
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)


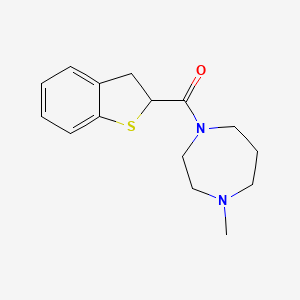

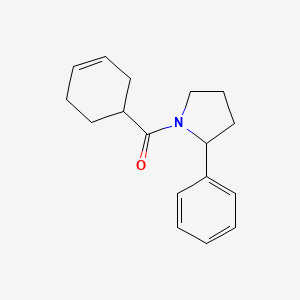
![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)